N-(Boc-PEG4)-NH-PEG4-叔丁酯

描述

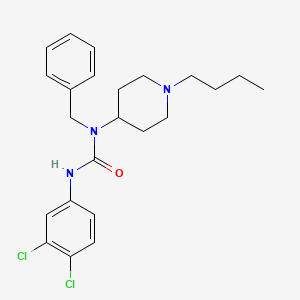

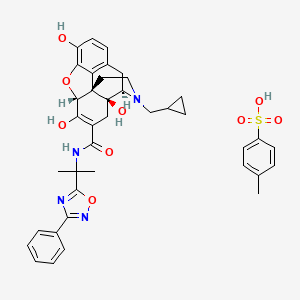

“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is a non-cleavable linker for bio-conjugation that contains a Azide group and a NHS group linked through a linear PEG chain .

Chemical Reactions Analysis

“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .科学研究应用

N-保护衍生物的合成:N-(Boc-PEG4)-NH-PEG4-叔丁酯用于 N-保护衍生物的合成。Tarbell、Yamamoto 和 Pope (1972) 的一项研究讨论了在温和条件下使用二叔丁基碳酸二酯形成 N-叔丁氧羰基 (t-BOC) 衍生物 (Tarbell、Yamamoto 和 Pope,1972)。

聚乙二醇 (PEG) 的功能化:Chen 等人 (2020) 探索了使用 N-羟基邻苯二甲酰亚胺催化聚乙二醇的肼化,导致形成带有叔丁氧羰基 (-Boc) 基团的 PEG 接枝物。这种功能化的 PEG 在提高环氧树脂等材料的相容性和机械性能方面具有潜在的应用 (Chen 等,2020)。

无催化剂化学选择性 N-叔丁氧羰基化:Chankeshwara 和 Chakraborti (2006) 报告了一种在水中对胺进行 N-叔丁氧羰基化的无催化剂方法,提供了一种化学选择性方法,用于在没有副产物的情况下形成 N-t-Boc 衍生物。该方法以其选择性和温和的反应条件而著称 (Chankeshwara 和 Chakraborti,2006)。

N-保护氨基酸叔丁酯的合成:Loffet 等人 (1989) 利用叔丁基氟碳酸酯 (Boc-F) 合成了 N-保护氨基酸叔丁酯。该方法在室温的温和条件下进行 (Loffet、Galéotti、Jouin 和 Castro,1989)。

羧酸酯化:Goossen 和 Döhring (2004) 提出了一种在二叔丁基碳酸二酯存在下用醇酯化羧酸的方法。该方法对于生产各种酯(包括具有敏感官能团的酯)非常有利 (Goossen 和 Döhring,2004)。

氨基酸及其衍生物的 N-胺化:Baburaj 和 Thambidurai (2012) 使用 N-Boc-O-甲苯磺酰羟胺作为有效的 NH-Boc 转移试剂,探索了氨基酸及其衍生物的 N-胺化。该方法可用于合成修饰的肽和具有生物活性的杂环衍生物 (Baburaj 和 Thambidurai,2012)。

生物相容性和纳米毒性研究:Qiu 等人 (2013) 研究了带有叔丁氧羰基的的两亲性聚磷腈的生物相容性和纳米毒性。这些研究对于了解此类材料的安全性及其潜在的生物医学应用至关重要 (Qiu、Chen、Gao、Zheng 和 Zhao,2013)。

未来方向

作用机制

Target of Action

PROTACs are designed to degrade specific proteins within cells .

Mode of Action

N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking a target protein to an E3 ubiquitin ligase, the PROTAC molecule can selectively degrade target proteins .

Pharmacokinetics

The PEG linker itself is known to improve solubility and stability, potentially enhancing bioavailability .

Result of Action

The result of the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular level depending on the specific protein being targeted .

Action Environment

Environmental factors such as pH could potentially influence the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester. For instance, the Boc group can be deprotected under acidic conditions to generate a free amine group . This could potentially influence the stability and efficacy of the PROTAC molecule.

属性

IUPAC Name |

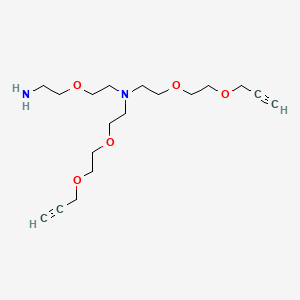

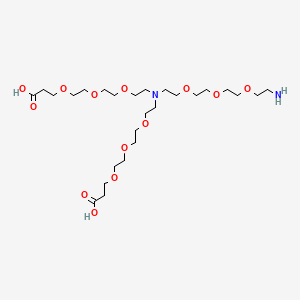

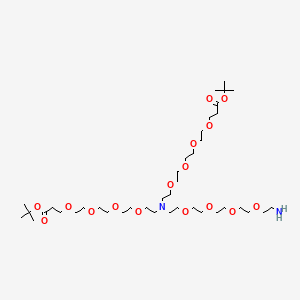

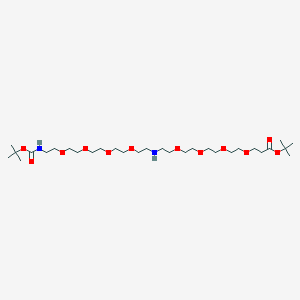

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDJSRZVXYKUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。